molecular formula C7H5F2NO3 B1321500 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid CAS No. 677761-98-7

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Cat. No.: B1321500
CAS No.: 677761-98-7
M. Wt: 189.12 g/mol
InChI Key: AZMITOFROYTOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid is a compound that has garnered significant attention in the field of medicinal and agricultural chemistry. This compound is characterized by the presence of a difluoromethyl group, which is known to enhance the biological activity of molecules due to its unique chemical properties .

Chemical Reactions Analysis

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

The uniqueness of this compound lies in its ability to form strong hydrogen bonds and its enhanced metabolic stability, making it a valuable compound in various fields of research .

Properties

IUPAC Name

1-(difluoromethyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)10-3-4(6(12)13)1-2-5(10)11/h1-3,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMITOFROYTOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (0.500 g, 2.461 mmol) in MeOH (12 mL) and water (4 mL) was added lithium hydroxide hydrate (0.207 g, 4.92 mmol, Aldrich). The resulting mixture was then stirred at room temperature for 4 h. Solvent (MeOH) was removed in vacuok, and the remaining aqueous solution was adjusted to pH=5-6 by addition of concentrated HCl. The mixture was then extracted with EtOAc (3×10 mL). The combined organic layers were dried (MgSO4), and the solvent removed to give the title compound as a yellow solid. MS (ESI, positive ion) m/z: 190 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
0.207 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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